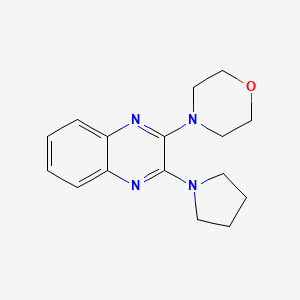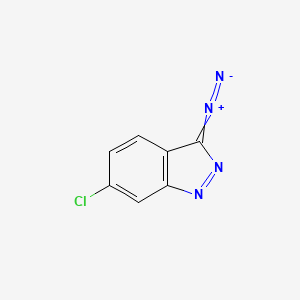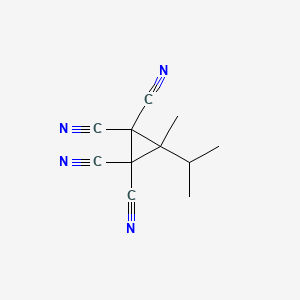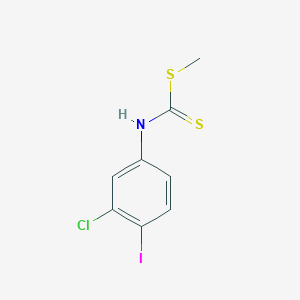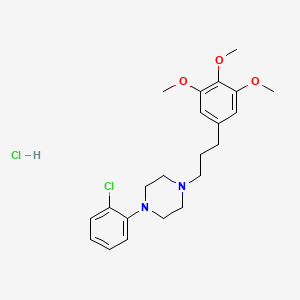
7,9-Hexadecadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Hexadecadiyne is an organic compound characterized by the presence of two carbon-carbon triple bonds. It has the molecular formula C16H26 and a molar mass of 218.38 g/mol. This compound is a colorless to slightly yellow liquid, soluble in organic solvents such as ether and dimethylformamide. It is used as an intermediate in organic synthesis and as an additive in lubricants and plastic plasticizers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Hexadecadiyne typically involves the reaction of a halogenated alkyne with a metal alkyne, catalyzed by an alkali metal or a transition metal. One common method is the Sonogashira coupling reaction, where vinylidene chloride reacts with 1-octyne in the presence of a palladium catalyst and copper(I) iodide .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, with adjustments to optimize yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 7,9-Hexadecadiyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Diols, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
7,9-Hexadecadiyne has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of unsaturated polymers and other complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as an additive in lubricants, plasticizers, and other industrial products
Mécanisme D'action
The mechanism of action of 7,9-Hexadecadiyne involves its ability to participate in various chemical reactions due to the presence of carbon-carbon triple bonds. These triple bonds make it highly reactive, allowing it to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the type of reaction it undergoes, such as oxidation, reduction, or substitution .
Comparaison Avec Des Composés Similaires
- 1,3-Decadiyne
- 1,5-Hexadiyne
- 1,7-Octadiyne
Comparison: 7,9-Hexadecadiyne is unique due to its specific molecular structure, which includes two carbon-carbon triple bonds at the 7th and 9th positions. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 1,3-Decadiyne has triple bonds at the 1st and 3rd positions, leading to different reactivity and applications .
Propriétés
Numéro CAS |
18277-20-8 |
|---|---|
Formule moléculaire |
C16H26 |
Poids moléculaire |
218.38 g/mol |
Nom IUPAC |
hexadeca-7,9-diyne |
InChI |
InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
NBHZWTSKGTYSSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC#CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)
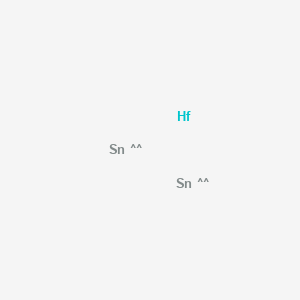
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)

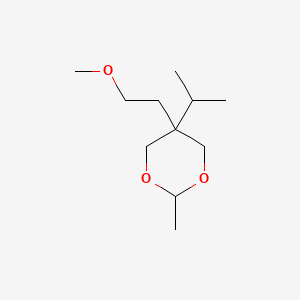
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)


